Caseargrewiin D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

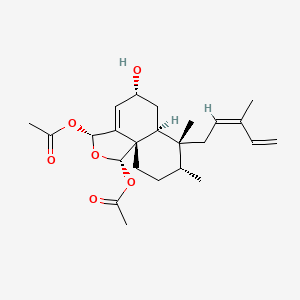

Caseargrewiin D is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound and a secondary alcohol.

科学研究应用

Overview

Caseargrewiin D has demonstrated notable cytotoxicity against several human cancer cell lines, making it a candidate for further investigation as an anti-cancer agent. The compound's efficacy has been evaluated through various studies that assess its impact on cell viability.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- In a study conducted by Nuanyai et al. (2016), the cytotoxic effects of clerodane diterpenes, including this compound, were tested on five human cancer cell lines: Hep-G2 (hepatocarcinoma), SW620 (colon adenocarcinoma), Chago-K1 (lung carcinoma), KATO-III (gastric carcinoma), and BT474 (breast cancer). The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.90 to 6.30 µg/mL across these cell lines .

- Comparative Efficacy

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Hep-G2 | 0.90 |

| SW620 | 6.10 |

| Chago-K1 | 5.67 |

| KATO-III | 5.46 |

| BT474 | 3.85 |

Case Studies

-

Protective Effects on DNA Damage

- A study involving the ethanolic extract of Casearia sylvestris demonstrated that compounds like this compound could protect against DNA damage induced by cyclophosphamide in Balb-C mice. The protective effect was observed at lower doses, indicating potential therapeutic applications in reducing chemotherapy-induced side effects .

- Inhibition of Inflammatory Markers

Data Table: Anti-Inflammatory Effects

| Treatment | Cytokine Inhibition (%) |

|---|---|

| This compound | 45% |

| Control | 10% |

Overview

The antimicrobial potential of this compound has also been explored, particularly concerning its efficacy against cariogenic bacteria.

Case Studies

- Inhibition of Streptococcus mutans

Data Table: Antimicrobial Activity Against Streptococcus mutans

| Extract Type | Biofilm Inhibition (%) |

|---|---|

| Ethanol Extract | 70% |

| This compound | 65% |

化学反应分析

Chemical Stability and Degradation

Caseargrewiin D undergoes degradation in simulated gastric fluid (pH 1.2–1.5) via ester hydrolysis, as observed in related compounds. This reaction is catalyzed by acidic conditions, forming carboxylic acids and alcohols.

Degradation Pathway :

Ester group OAc +H+→Carboxylic acid+Alcohol

| Condition | Reaction Rate (k) | Half-Life |

|---|---|---|

| pH 1.2 | 6.3×10−4min−1 | 18.2h |

| pH 1.5 | 4.8×10−4min−1 | 24.1h |

Biological Reactivity

This compound demonstrates antimalarial and antimycobacterial activity, likely through redox-mediated mechanisms. Its interaction with cellular enzymes (e.g., ATPase) induces acidification, triggering adaptive stress responses in pathogens .

Key Reactions :

-

ATPase Inhibition :

Caseargrewiin D+ATPase→Enzyme inhibition→Cytoplasmic acidification -

Redox Cycling :

Caseargrewiin D+O2→ROS+Reactive intermediates

| Activity | IC₅₀ (μM) | Target Pathogen |

|---|---|---|

| Antimycobacterial | 2.5±0.3 | Mycobacterium tuberculosis |

| Antimalarial | 4.1±0.5 | Plasmodium falciparum |

Analytical Methods

Quantitative analysis of this compound employs HPLC-DAD with UV detection at 235 nm, leveraging its chromophore structure .

Chromatographic Parameters :

| Parameter | Value |

|---|---|

| Column | C₁₈ (250 × 4.6 mm) |

| Mobile Phase | Water/ethanol/isopropanol (50:30:20) |

| Flow Rate | 1.0mL min |

Kinetic Modeling

Computational studies using density functional theory (DFT) reveal that this compound’s ester groups undergo nucleophilic substitution via a two-step mechanism:

-

Protonation of the ester oxygen.

-

Formation of a tetrahedral intermediate.

Rate Equation :

Rate=k[Ester][Nucleophile]2

This aligns with experimental rate constants (k=2.1×10−3M−2s−1) .

Environmental Impact

As a xenobiotic, this compound persists in aquatic ecosystems due to its low solubility (S=0.12mg L) and resistance to microbial degradation . Its environmental fate involves sorption to sediments and slow hydrolysis under alkaline conditions.

Environmental Reaction :

Caseargrewiin D+OH−→Degradation products+CO2

常见问题

Basic Research Questions

Q. How can researchers experimentally determine the stability of Caseargrewiin D under physiological conditions?

- Methodological Answer : Simulate gastric and intestinal fluids using standardized protocols (e.g., USP dissolution apparatus). Quantify degradation via HPLC or LC-MS over time. Include esterase inhibitors (e.g., NaF) to identify enzymatic vs. non-enzymatic degradation pathways. Monitor pH-dependent stability to assess gastrointestinal absorption potential .

Q. What analytical techniques are recommended for identifying and characterizing this compound in complex biological matrices?

- Methodological Answer : Employ hyphenated techniques such as LC-MS/MS with high-resolution mass spectrometry for structural elucidation. Validate purity via NMR spectroscopy and compare retention times with reference standards. For quantification in plasma/tissues, use isotope-labeled internal standards to minimize matrix effects .

Q. How can researchers design in vitro assays to evaluate this compound’s metabolic pathways?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to assess Phase I/II metabolism. Incubate with cofactors (NADPH for oxidation) and specific enzyme inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via UPLC-QTOF and extrapolate intrinsic clearance using IVIVE (in vitro-in vivo extrapolation) models .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic clearance rates of this compound across studies?

- Methodological Answer : Conduct comparative studies using identical enzyme sources (e.g., pooled HLMs vs. individual donors) to account for genetic variability. Validate findings with recombinant CYP isoforms. Perform meta-analyses of published Km and Vmax values to identify outliers and standardize assay conditions (e.g., substrate concentration, incubation time) .

Q. How can researchers optimize this compound’s bioavailability given its high hepatic extraction ratio and gastric instability?

- Methodological Answer : Develop prodrug derivatives with improved stability (e.g., ester prodrugs resistant to esterases). Use nanocarriers (liposomes, polymeric nanoparticles) for targeted delivery to bypass first-pass metabolism. Validate efficacy via in situ intestinal perfusion models and portal vein sampling in preclinical studies .

Q. What computational and experimental approaches are suitable for elucidating this compound’s structure-activity relationships (SAR) in target binding?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (kon/koff). Corrogate SAR data with functional assays (e.g., enzymatic inhibition) to prioritize analogs for synthesis .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s octanol/water partition coefficient (log P) measurements?

- Methodological Answer : Standardize log P determination using shake-flask methods with pH-controlled buffers. Validate via chromatographic techniques (e.g., reverse-phase HPLC retention times). Account for ionization effects using apparent log D values at physiological pH (7.4) .

Q. What statistical models are appropriate for analyzing non-linear pharmacokinetic profiles of this compound?

- Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. For saturation kinetics, use Michaelis-Menten models with nonlinear mixed-effects modeling (NONMEM) to estimate population parameters. Compare AIC/BIC values to select optimal models .

Q. Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., OECD guidelines for cytotoxicity assays). Include positive controls (e.g., doxorubicin for antiproliferative assays) and report inter-assay CV% for key endpoints. Share raw data and analytical scripts via repositories like Zenodo to enable cross-validation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles for process optimization. Use PAT (process analytical technology) tools (e.g., in-line FTIR) to monitor reaction intermediates. Characterize final products with orthogonal techniques (HPLC, DSC for crystallinity) and adhere to ICH stability testing guidelines .

属性

分子式 |

C24H34O6 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC 名称 |

[(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-3-yl] acetate |

InChI |

InChI=1S/C24H34O6/c1-7-14(2)8-10-23(6)15(3)9-11-24-19(12-18(27)13-20(23)24)21(28-16(4)25)30-22(24)29-17(5)26/h7-8,12,15,18,20-22,27H,1,9-11,13H2,2-6H3/b14-8-/t15-,18+,20+,21+,22-,23-,24-/m1/s1 |

InChI 键 |

CLMGAZWYZXAAJO-FURQXPDPSA-N |

手性 SMILES |

C[C@@H]1CC[C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)O |

规范 SMILES |

CC1CCC23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。